N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
Overview
Description
N-(3-Ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, also known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that targets protein-protein interactions, specifically those involving the oncogenic transcription factor MYC.
Mechanism of Action
N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide inhibits protein-protein interactions between MYC and MAX, which leads to decreased MYC activity and subsequent cell death. MYC is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. In cancer cells, MYC is frequently overexpressed, leading to increased cell proliferation and decreased apoptosis. This compound binds to MYC and prevents its interaction with MAX, which leads to decreased MYC activity and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth in mouse models of cancer. This compound has also been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for MYC-MAX interaction. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide. One direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential of this compound in other cancer types, beyond those that overexpress MYC. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Scientific Research Applications
N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been shown to have potential applications in cancer research, specifically in targeting MYC, which is a transcription factor that is frequently overexpressed in cancer cells. MYC plays a crucial role in cell proliferation, differentiation, and apoptosis, making it an attractive target for cancer therapy. This compound has been shown to inhibit MYC-MAX interaction, which leads to decreased MYC activity and subsequent cell death in cancer cells.
properties
IUPAC Name |
N-(3-ethoxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-2-29-20-6-16-26-25(28)22-9-11-23(12-10-22)30-24-14-18-27(19-15-24)17-13-21-7-4-3-5-8-21/h3-5,7-12,24H,2,6,13-20H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOFNUNRJIQRAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.